molecular formula C11H13NO3 B12706242 1,2-Epoxy-1-(4-nitrophenyl)pentane

1,2-Epoxy-1-(4-nitrophenyl)pentane

Cat. No.: B12706242
M. Wt: 207.23 g/mol
InChI Key: JMIOGKAUHLHRKF-MNOVXSKESA-N
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Description

1,2-Epoxy-3-(paranitrophenyl)propane is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (epoxide group) attached to a propane chain, which is further substituted with a paranitrophenyl group. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-3-(paranitrophenyl)propane can be synthesized through the epoxidation of allyl paranitrophenyl ether. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

In industrial settings, the production of 1,2-Epoxy-3-(paranitrophenyl)propane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-3-(paranitrophenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.

    Reduction: The major product is 1,2-Epoxy-3-(paraaminophenyl)propane.

    Oxidation: The major product is the corresponding diol

Scientific Research Applications

1,2-Epoxy-3-(paranitrophenyl)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reactivity of the epoxide ring. The compound acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity is utilized in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation. The nitro group on the paranitrophenyl moiety can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxy-3-(paranitrophenyl)propane is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in studies involving redox reactions and enzyme inhibition, where the nitro group plays a crucial role in the compound’s activity .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S,3R)-2-(4-nitrophenyl)-3-propyloxirane

InChI

InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11+/m1/s1

InChI Key

JMIOGKAUHLHRKF-MNOVXSKESA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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